molecular formula C21H19ClN2O2 B2606975 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852924-39-1

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2606975
CAS No.: 852924-39-1
M. Wt: 366.85
InChI Key: PPIPLOXVXOXGMM-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzylamine with 2,4-dimethylbenzaldehyde, followed by cyclization and oxidation steps to form the dihydropyridine ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyridine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine While these compounds share a similar core structure, they differ in their substituents and biological activities

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-5-10-19(15(2)12-14)23-20(25)18-4-3-11-24(21(18)26)13-16-6-8-17(22)9-7-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIPLOXVXOXGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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